Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991330
InChI: InChI=1S/C17H18F3NO.ClH/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20;/h2-10,15,21H,11-12H2,1H3;1H
SMILES:
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride

CAS No.:

Cat. No.: VC17991330

Molecular Formula: C17H19ClF3NO

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride -

Specification

Molecular Formula C17H19ClF3NO
Molecular Weight 345.8 g/mol
IUPAC Name N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H18F3NO.ClH/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20;/h2-10,15,21H,11-12H2,1H3;1H
Standard InChI Key FRNUQWVVHHHAGH-UHFFFAOYSA-N
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has the molecular formula C₁₇H₁₉ClF₃NO, yielding a molecular weight of 345.8 g/mol . The base compound, prior to hydrochlorination, possesses a molecular weight of 309.33 g/mol (C₁₇H₁₈F₃NO) . The hydrochloride salt enhances stability and solubility, making it suitable for analytical applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClF₃NO
Molecular Weight345.8 g/mol
CAS Number2243504-22-3
IUPAC NameN-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
Purity≥95%

Structural Features

The compound’s structure comprises:

  • A propan-1-amine backbone substituted with a methyl group at the terminal nitrogen.

  • A phenyl ring and a 2-(trifluoromethyl)phenoxy group attached to the central carbon of the propane chain.

  • A hydrochloride counterion stabilizing the amine group .

The 2-position of the trifluoromethyl group on the phenoxy moiety differentiates this compound from the 4-trifluoromethyl isomer (e.g., fluoxetine) . This positional isomerism impacts steric and electronic interactions, influencing its reactivity and biological activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

  • Formation of the amine precursor: Propane-1,3-diol is functionalized with a phenyl group and a protected amine.

  • Etherification: Reaction with 2-(trifluoromethyl)phenol introduces the phenoxy moiety.

  • Methylation: The primary amine undergoes N-methylation using methylating agents like methyl iodide.

  • Hydrochlorination: Treatment with hydrochloric acid yields the hydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring the trifluoromethyl group occupies the 2-position requires careful control of reaction conditions to avoid isomerization .

  • Purification: Chromatographic techniques (e.g., HPLC) are critical for isolating the target compound from byproducts, given its role as a high-purity reference standard.

Applications in Pharmaceutical Research

Mechanistic Studies

The compound’s structural similarity to fluoxetine facilitates studies on:

  • Metabolic pathways: Investigating hepatic cytochrome P450 interactions.

  • Receptor binding: Probing off-target effects due to trifluoromethyl positioning .

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.3–2.5 ppm (N–CH₃), δ 3.1–3.4 ppm (CH₂–NH), and δ 6.8–7.6 ppm (aromatic protons).

    • ¹³C NMR: Peaks for the trifluoromethyl carbon (δ 122–125 ppm, q, J = 270 Hz).

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 309.3 [M+H]⁺ for the free base and m/z 345.8 [M+H]⁺ for the hydrochloride salt .

Chromatographic Behavior

  • HPLC: Retention time of 8.2–8.5 min on a C18 column (acetonitrile/water gradient).

  • TLC: R<sub>f</sub> = 0.45 (silica gel, ethyl acetate:hexane 1:3).

ParameterRecommendationSource
Storage Temperature2–8°C
Handling PrecautionsUse PPE (gloves, goggles)
StabilityStable for 24 months if sealed

Disposal Considerations

Incinerate in compliance with local regulations to prevent environmental release of fluorinated compounds .

Regulatory and Quality Assurance

Compliance Standards

  • ISO 17025: Manufactured under accredited quality systems for reference materials .

  • ICH Guidelines: Meets Q3A (Impurities in New Drug Substances) and Q6A (Specifications) .

Batch Certification

Certificates of Analysis (CoA) include:

  • Purity (≥95% by HPLC).

  • Residual solvent levels (e.g., <0.1% methanol) .

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